molecular formula C10H12O3 B1290450 3-Ethoxy-4-methylbenzoic acid CAS No. 1250606-59-7

3-Ethoxy-4-methylbenzoic acid

Cat. No. B1290450
M. Wt: 180.2 g/mol
InChI Key: VLHHMGNQUJZGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves oxidation and esterification reactions. For instance, ethyl 3,4-dihydroxybenzoate was synthesized from 4-methylcatechol through such reactions, with the influence of various reaction conditions on the yield being investigated . Similarly, novel compounds like 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester were prepared from related starting materials, with optimization of reaction conditions to achieve high yield and purity . These methods could potentially be adapted for the synthesis of 3-ethoxy-4-methylbenzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS. For example, the electrochemical synthesis product in one study was characterized by these methods to confirm its structure . Similarly, the structure of synthesized compounds like 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate was identified using FT-IR, UV–Vis, 1H-, and 13C-NMR spectroscopies . These techniques would be applicable for analyzing the molecular structure of 3-ethoxy-4-methylbenzoic acid.

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives can be complex and diverse. For instance, electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile led to the formation of a benzofuran derivative through a Michael addition reaction under electro-decarboxylation . In another study, 5-hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized and shown to inhibit catechol O-methyltransferase, suggesting its potential as an affinity-labeling reagent . These studies demonstrate the reactivity of benzoic acid derivatives and could provide insights into the reactions of 3-ethoxy-4-methylbenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the antioxidant activities of synthesized compounds were evaluated, and their spectroscopic, electronic, and thermodynamic properties were examined both theoretically and experimentally . The study of these properties is essential for understanding the behavior of these compounds in various conditions and could be relevant for assessing the properties of 3-ethoxy-4-methylbenzoic acid.

Safety And Hazards

3-Ethoxy-4-methylbenzoic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHMGNQUJZGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.